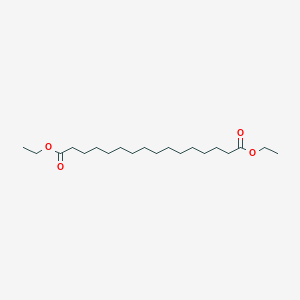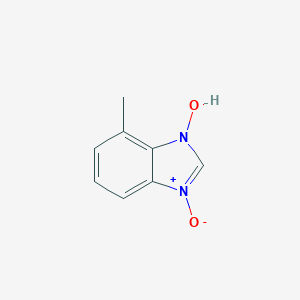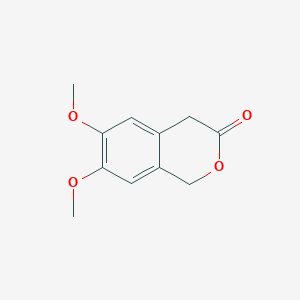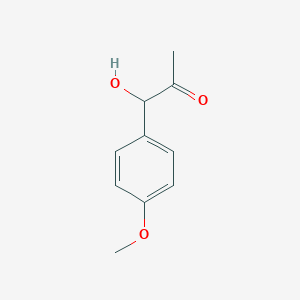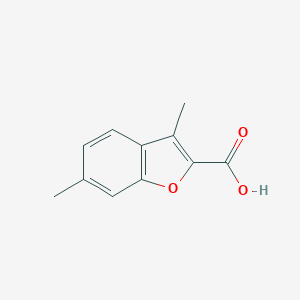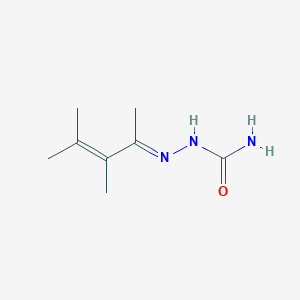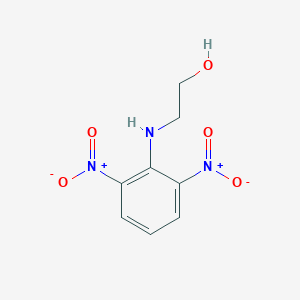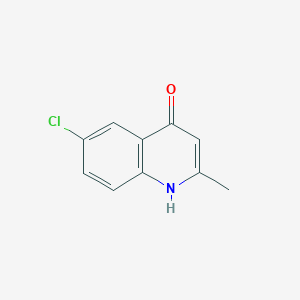![molecular formula C9H12N4O B098729 Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- CAS No. 18300-68-0](/img/structure/B98729.png)
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- in anti-cancer activity is through the inhibition of the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens, which promotes the growth of breast cancer cells. By inhibiting aromatase, hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- reduces the level of estrogen in the body, which in turn inhibits the growth of breast cancer cells.
Efectos Bioquímicos Y Fisiológicos
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of aromatase, which reduces the level of estrogen in the body. Physiologically, it has been found to reduce the growth of breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- in lab experiments include its ability to inhibit aromatase activity, which can be useful in studying the role of estrogen in various physiological processes. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-. One direction is the development of more potent and selective aromatase inhibitors for the treatment of breast cancer. Another direction is the study of its potential use as a herbicide in agriculture. Additionally, the use of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- as a precursor for the synthesis of metal nanoparticles is an area of active research. Further studies are needed to determine its safety and efficacy in these applications.
In conclusion, hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- is a compound that has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action involves the inhibition of aromatase, which reduces the level of estrogen in the body. While it has advantages for lab experiments, further studies are needed to determine its safety and efficacy. There are several future directions for the study of hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-, including the development of more potent and selective aromatase inhibitors, its potential use as a herbicide, and its use as a precursor for the synthesis of metal nanoparticles.
Métodos De Síntesis
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- can be synthesized through a reaction between hydrazinecarboxamide and 4-aminophenylethanol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to have anti-cancer properties and has been studied as a potential treatment for breast cancer. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use as a precursor for the synthesis of metal nanoparticles.
Propiedades
Número CAS |
18300-68-0 |
|---|---|
Nombre del producto |
Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]- |
Fórmula molecular |
C9H12N4O |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
[1-(4-aminophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H12N4O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H3,11,13,14) |
Clave InChI |
SDKXJACVTWIKTG-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



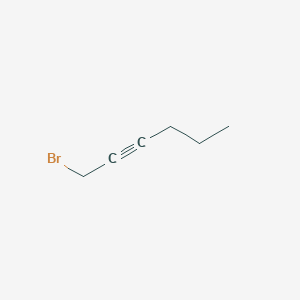
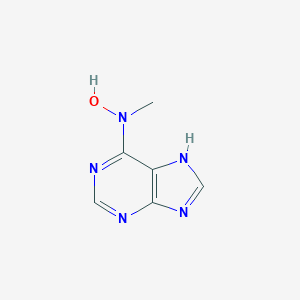
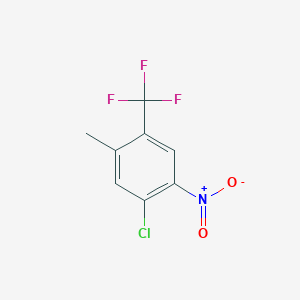
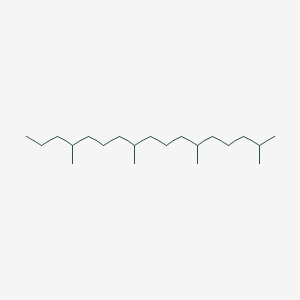
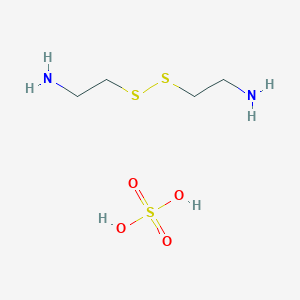
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
